(R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1R)-5-bromo-2,3-dihydro-1H-inden-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN.ClH/c10-7-2-3-8-6(5-7)1-4-9(8)11;/h2-3,5,9H,1,4,11H2;1H/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLGQSSHHFWJLAI-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=CC(=C2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C([C@@H]1N)C=CC(=C2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

(R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral brominated indane amine salt that serves as a key building block in medicinal chemistry.[1] Its application is particularly prominent in the synthesis of pharmaceutical candidates for central nervous system (CNS) disorders and other small-molecule drug research.[1] A thorough understanding of its physical characteristics is paramount for its effective use in these sophisticated synthetic pathways.

Molecular and Chemical Identity

A foundational aspect of any chemical entity is its structural and molecular identity. This information underpins all other physical and chemical properties.

Table 1: Core Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | (1R)-5-bromo-2,3-dihydro-1H-inden-1-amine;hydrochloride | PubChem[2] |

| Molecular Formula | C₉H₁₁BrClN | PubChem[2] |

| Molecular Weight | 248.55 g/mol | PubChem[2] |

| CAS Number | 1443238-61-6 | Advanced ChemBlocks[3] |

| Canonical SMILES | C1CC2=C([C@@H]1N)C=CC(=C2)Br.Cl | PubChem[2] |

| InChI Key | GLGQSSHHFWJLAI-SBSPUUFOSA-N | PubChem[2] |

The structural integrity and chirality of this molecule are critical for its intended biological activity. The "(R)" designation in its name specifies the stereochemistry at the chiral center, which is crucial for its interaction with biological targets.

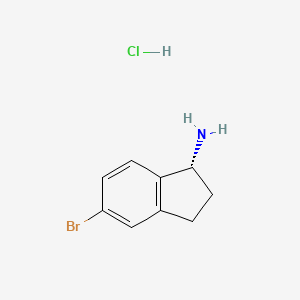

Caption: 2D representation of this compound.

Physicochemical Properties

The physical state and solubility of a compound are critical parameters for its handling, formulation, and biological availability.

Table 2: Key Physicochemical Data

| Property | Value | Source |

| Physical Form | Solid | CymitQuimica[4] |

| Purity | Typically ≥95% | Advanced ChemBlocks[3] |

| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place | Sigma-Aldrich[5] |

The solid form of this compound simplifies weighing and handling in a laboratory setting. Its recommended storage in a refrigerated, inert, and dark environment suggests a sensitivity to temperature, oxygen, and/or light, which is a crucial consideration for maintaining its stability and purity over time.

Methodology for Physical Property Determination

The accurate determination of the physical properties outlined above relies on standardized analytical techniques. As a senior application scientist, the choice of methodology is guided by the need for precision, reliability, and adherence to industry standards.

Workflow for Characterization of a Novel Batch:

Caption: Standard workflow for the physical and chemical characterization of a new batch.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To confirm the chemical structure and stereochemistry.

-

Protocol:

-

Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Analyze the chemical shifts, coupling constants, and integration to confirm the presence of all expected protons and carbons in the correct environment.

-

Utilize chiral shift reagents or derivatization if necessary to confirm the (R)-enantiomeric purity.

-

2. Mass Spectrometry (MS):

-

Purpose: To confirm the molecular weight.

-

Protocol:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution into an electrospray ionization (ESI) mass spectrometer.

-

Acquire the mass spectrum in positive ion mode.

-

The observed mass should correspond to the exact mass of the molecular ion [M+H]⁺.

-

3. High-Performance Liquid Chromatography (HPLC):

-

Purpose: To determine the purity of the compound.

-

Protocol:

-

Develop a suitable HPLC method, typically using a C18 reverse-phase column.

-

The mobile phase could be a gradient of acetonitrile and water with a modifier like trifluoroacetic acid (TFA).

-

Dissolve a known concentration of the sample in the mobile phase.

-

Inject the sample and monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 220 nm).

-

The purity is calculated based on the area percentage of the main peak.

-

This comprehensive approach ensures that each batch of this compound meets the stringent quality requirements for its use in research and drug development.

References

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride. PubChem. Retrieved from [Link]

-

Apicule. (n.d.). This compound (CAS No: 1443238-61-6) API Intermediate Manufacturers. Retrieved from [Link]

Sources

- 1. apicule.com [apicule.com]

- 2. This compound | C9H11BrClN | CID 92134900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 95% | CAS: 1443238-61-6 | AChemBlock [achemblock.com]

- 4. 5-BROMO-2,3-DIHYDRO-1H-INDEN-1-AMINE-HCl | CymitQuimica [cymitquimica.com]

- 5. (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine | 1228561-27-0 [sigmaaldrich.com]

An In-depth Technical Guide to (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride

<

Authored by a Senior Application Scientist

Abstract

(R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral brominated indane amine salt of significant interest to the pharmaceutical industry.[1] It serves as a crucial building block in the synthesis of various pharmaceutical candidates, particularly those targeting the central nervous system (CNS).[1][2] This technical guide provides a comprehensive overview of its chemical structure, stereochemistry, synthesis, and applications, with a focus on providing actionable insights for researchers and drug development professionals.

Introduction: The Significance of Chiral Indanamines

Chiral 1-aminoindanes are a privileged structural motif found in numerous pharmaceuticals and bioactive molecules.[3] The stereochemistry of the amine group at the C-1 position is often critical for the molecule's biological activity and selectivity. The human body is a chiral environment, and as such, enantiomers of a drug can exhibit vastly different pharmacological, toxicological, and pharmacokinetic properties.[4][5][6] One enantiomer, the "eutomer," may be responsible for the desired therapeutic effect, while the other, the "distomer," could be inactive or even cause adverse effects.[4][7]

This compound provides a synthetically versatile scaffold for the development of novel therapeutics. The presence of the bromine atom at the 5-position offers a convenient handle for further chemical modifications, such as cross-coupling reactions, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).[8] The "(R)" stereoconfiguration at the C-1 position is a key feature, often sought after for specific receptor interactions.

Chemical Structure and Properties

A thorough understanding of the physicochemical properties of a starting material is paramount for successful process development and scale-up.

2.1. Molecular Structure

The chemical structure of this compound is characterized by a dihydroindene core, a bromine atom at the 5-position of the aromatic ring, and an amine group with (R)-stereochemistry at the 1-position. The compound is supplied as a hydrochloride salt, which generally improves its stability and aqueous solubility.

Diagram 1: Chemical Structure of this compound

Caption: 2D structure of the title compound.

2.2. Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. These values are critical for designing reaction conditions, purification strategies, and formulation studies.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁BrClN | [9][10] |

| Molecular Weight | 248.55 g/mol | [10][11] |

| Appearance | Solid | [9] |

| Purity | Typically ≥95% | [12] |

| Storage Conditions | 2-8°C, protect from light, under inert gas | [2][12] |

Synthesis and Stereochemical Control

The enantioselective synthesis of chiral 1-aminoindanes is a topic of significant research interest.[3] The goal is to produce the desired (R)-enantiomer with high enantiomeric excess (ee), as the presence of the unwanted (S)-enantiomer can lead to undesirable side effects or reduced efficacy.

3.1. Retrosynthetic Analysis

A common retrosynthetic approach for (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine starts from the corresponding ketone, 5-Bromo-2,3-dihydro-1H-inden-1-one. The key challenge lies in the stereoselective reduction of an imine or a related intermediate.

Diagram 2: Retrosynthetic Pathway

Caption: A common retrosynthetic strategy.

3.2. Exemplary Synthetic Protocol: Asymmetric Reductive Amination

This protocol describes a general method for the asymmetric synthesis of chiral 1-aminoindanes, which can be adapted for the synthesis of the title compound. The key step is the diastereoselective reduction of a ketimine formed from 5-bromo-1-indanone and a chiral auxiliary, such as (R)-phenylglycine amide.[13]

Step 1: Ketimine Formation

-

To a solution of 5-bromo-2,3-dihydro-1H-inden-1-one (1.0 eq) in an appropriate solvent (e.g., toluene), add (R)-phenylglycine amide (1.1 eq).

-

Add a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid).

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

-

Monitor the reaction by TLC or LC-MS until the starting ketone is consumed.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude ketimine can be used in the next step without further purification.

Step 2: Diastereoselective Reduction

-

Dissolve the crude ketimine in a suitable solvent (e.g., methanol or ethanol).

-

Add a heterogeneous metal catalyst (e.g., Pd/C or PtO₂).

-

Hydrogenate the mixture under a hydrogen atmosphere (typically 1-50 atm) at room temperature. The choice of catalyst, solvent, and hydrogen pressure can significantly influence the diastereoselectivity.[13]

-

Monitor the reaction by TLC or LC-MS.

-

After completion, filter off the catalyst and concentrate the filtrate to obtain the crude diastereomeric amine products.

Step 3: Removal of the Chiral Auxiliary and Salt Formation

-

The chiral auxiliary can be removed through various methods, including hydrogenolysis or acidic hydrolysis.

-

Following the removal of the auxiliary, the free (R)-5-bromo-1-aminoindan can be isolated.

-

To form the hydrochloride salt, dissolve the free amine in a suitable solvent (e.g., diethyl ether or ethyl acetate) and bubble dry HCl gas through the solution, or add a solution of HCl in a compatible solvent.

-

The hydrochloride salt will precipitate and can be collected by filtration, washed with a cold solvent, and dried under vacuum.

Applications in Drug Discovery and Development

This compound is a valuable intermediate for the synthesis of a wide range of biologically active molecules.[1][2] Its enantiomeric purity makes it particularly useful in asymmetric synthesis, where controlling the stereochemistry of the final drug molecule is crucial.[2]

4.1. Central Nervous System (CNS) Agents

The indanamine scaffold is a common feature in many CNS-active compounds. The (R)-enantiomer of 1-aminoindan is a key component of several drugs, including rasagiline, an irreversible inhibitor of monoamine oxidase B (MAO-B) used for the treatment of Parkinson's disease. While rasagiline itself is not brominated, the synthetic principles for establishing the (R)-stereocenter are relevant. The 5-bromo substituent on the title compound allows for the introduction of various groups to modulate properties such as receptor binding affinity, selectivity, and pharmacokinetic profiles.

4.2. Other Therapeutic Areas

Chiral diamine derivatives have also been investigated for their antiviral and fungicidal activities.[14] The structural features of (R)-5-bromo-1-aminoindan make it an attractive starting point for the synthesis of novel compounds with potential applications in these and other therapeutic areas.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

5.1. Hazard Identification

Based on available safety data for similar compounds, it should be handled with care. It may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[15][16]

5.2. Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood.

-

Handling: Avoid creating dust. Do not breathe dust, fume, gas, mist, vapors, or spray.[17]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[17]

In case of exposure, follow standard first-aid measures and seek medical attention if necessary.[17][18]

Conclusion

This compound is a key chiral building block with significant potential in pharmaceutical research and development. Its well-defined stereochemistry and the presence of a synthetically versatile bromine handle make it an attractive starting material for the synthesis of a diverse range of novel therapeutic agents. A thorough understanding of its chemical properties, synthesis, and handling is essential for its effective utilization in drug discovery programs.

References

-

Journal of the American Chemical Society. (2023). Enantioselective Synthesis of 1-Aminoindanes via [3 + 2] Annulation of Aldimines with Alkenes by Scandium-Catalyzed C–H Activation. [Link]

-

ResearchGate. (2002). (S)-1-Aminoindane: synthesis by chirality transfer using (R)-phenylglycine amide as chiral auxiliary. [Link]

-

PubChem. This compound. [Link]

-

apicule. This compound (CAS No: 1443238-61-6) API Intermediate Manufacturers. [Link]

-

National Center for Biotechnology Information. (2018). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. [Link]

-

PubChem. 5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride. [Link]

-

MySkinRecipes. (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine. [Link]

-

MDPI. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. [Link]

-

Daicel Chiral Technologies. (2024). Chirality in Pharmaceuticals: The Impact of Molecular Handedness on Medicine. [Link]

-

Wikipedia. Chiral drugs. [Link]

-

PubMed. (2023). Discovery of Chiral Diamine Derivatives Containing 1,2-Diphenylethylenediamine as Novel Antiviral and Fungicidal Agents. [Link]

-

National Center for Biotechnology Information. (2012). Chiral Drugs: An Overview. [Link]

-

MDPI. (2023). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. [Link]

Sources

- 1. apicule.com [apicule.com]

- 2. (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine [myskinrecipes.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Chirality in Pharmaceuticals: The Impact of Molecular Handedness on Medicine – Chiralpedia [chiralpedia.com]

- 5. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Look at the Importance of Chirality in Drug Activity: Some Significative Examples [mdpi.com]

- 7. Chiral drugs - Wikipedia [en.wikipedia.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. 5-BROMO-2,3-DIHYDRO-1H-INDEN-1-AMINE-HCl | CymitQuimica [cymitquimica.com]

- 10. This compound | C9H11BrClN | CID 92134900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride | C9H11BrClN | CID 45792085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. (R)-5-bromo-2,3-dihydro-1H-inden-2-amine hydrochloride; CAS No.: 370861-59-9 [chemshuttle.com]

- 13. researchgate.net [researchgate.net]

- 14. Discovery of Chiral Diamine Derivatives Containing 1,2-Diphenylethylenediamine as Novel Antiviral and Fungicidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tcichemicals.com [tcichemicals.com]

- 16. fishersci.com [fishersci.com]

- 17. assets.thermofisher.com [assets.thermofisher.com]

- 18. fishersci.com [fishersci.com]

(R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride CAS number 1443238-61-6

An In-Depth Technical Guide to (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS: 1443238-61-6)

Abstract

This compound is a chiral building block of significant interest in medicinal chemistry and pharmaceutical development. Its rigid, bicyclic scaffold, combined with two strategic functional handles—a stereodefined primary amine and a synthetically versatile aryl bromide—positions it as a valuable intermediate for constructing complex molecular architectures. This guide provides a comprehensive technical overview, encompassing its chemical properties, the strategic rationale for its use, detailed protocols for its synthesis and characterization, and critical safety information. The content is structured to deliver not just procedural steps but also the underlying scientific principles, empowering researchers to effectively integrate this compound into their discovery programs.

Core Identity and Physicochemical Characteristics

The utility of a chemical building block begins with a precise understanding of its fundamental properties. This compound is a salt, which enhances its stability and solubility in polar solvents compared to the free base, making it more amenable to handling and certain reaction conditions.[1] Its key structural features are the "(R)" stereocenter at the C1 position, which is critical for enantioselective interactions with biological targets, and the bromine atom at the C5 position, a versatile anchor for cross-coupling reactions.

| Property | Value | Source(s) |

| CAS Number | 1443238-61-6 | [2][3][4] |

| Molecular Formula | C₉H₁₁BrClN | [3][4][5] |

| Molecular Weight | 248.55 g/mol | [3][4][5] |

| IUPAC Name | (1R)-5-bromo-2,3-dihydro-1H-inden-1-amine;hydrochloride | [4] |

| SMILES | N[C@@H]1CCC2=C1C=CC(Br)=C2.[H]Cl | [1][3] |

| Appearance | Solid | [6] |

| Purity | Typically ≥95% | [3] |

| Storage Conditions | 2-8°C, under inert atmosphere, protected from light | [7] |

Strategic Importance in Medicinal Chemistry

The 1-aminoindane framework is considered a "privileged scaffold" in drug discovery.[8][9] This designation is reserved for molecular cores that are capable of binding to multiple, distinct biological targets, often with high affinity. The rigid structure of the indane system reduces the conformational flexibility of the molecule, which can lead to a more favorable entropy of binding to a target protein and thus higher potency.

The value of this specific building block is threefold:

-

Stereochemical Control: The (R)-enantiomer provides a defined three-dimensional arrangement of substituents, which is essential for selective interaction with chiral biological macromolecules like enzymes and receptors.[7]

-

Vector for Elaboration: The primary amine serves as a nucleophilic handle for amide bond formation, reductive amination, and alkylation, allowing for the introduction of diverse side chains.[1]

-

Aryl Modification: The bromine atom is a key functional group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the facile introduction of aryl, heteroaryl, or alkyl groups to expand the molecular framework.[1]

This combination makes (R)-5-bromo-2,3-dihydro-1H-inden-1-amine a powerful starting point for building libraries of compounds aimed at various therapeutic targets, particularly within the central nervous system (CNS).[2][7]

Figure 1: Logical relationship of attributes that make the topic compound a privileged building block.

Synthesis and Purification Protocol

The enantioselective synthesis of this compound is paramount. While numerous methods exist for producing chiral amines, a common and reliable strategy involves the asymmetric reduction of a prochiral ketone.[10] The following protocol is a representative workflow based on established chemical principles, starting from the commercially available 5-bromo-2,3-dihydro-1H-inden-1-one.

Representative Asymmetric Synthesis Workflow

Figure 2: A representative multi-step synthetic workflow.

Step-by-Step Experimental Protocol

Causality: This pathway is chosen for its high stereocontrol. Asymmetric transfer hydrogenation (Step 1) is a robust method for establishing the chiral alcohol intermediate. The subsequent Mitsunobu-type azidation (Step 2) proceeds with a predictable inversion of stereochemistry (Sₙ2 mechanism), and the final reduction (Step 3) preserves this stereocenter, reliably yielding the desired (R)-amine.

Protocol:

-

Asymmetric Reduction:

-

To a solution of 5-bromo-2,3-dihydro-1H-inden-1-one (1.0 eq) in an azeotropic mixture of formic acid and triethylamine (5:2) is added a catalytic amount of a chiral ruthenium catalyst (e.g., (1R,2R)-TsDPEN-Ru) (0.005 eq).

-

The reaction mixture is stirred at 40°C for 12-24 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

The mixture is cooled, quenched with saturated NaHCO₃ solution, and extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure to yield crude (R)-5-bromo-2,3-dihydro-1H-inden-1-ol.

-

-

Azide Formation (Inversion):

-

The crude alcohol (1.0 eq) is dissolved in dry toluene.

-

Diphenylphosphoryl azide (DPPA) (1.2 eq) is added, followed by the slow addition of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.3 eq) at 0°C.

-

The reaction is allowed to warm to room temperature and stirred for 16 hours.

-

The mixture is diluted with water and extracted with ethyl acetate. The organic phase is washed with brine, dried, and concentrated. The resulting crude (S)-1-azido-5-bromo-2,3-dihydro-1H-indene is purified by column chromatography (silica gel, hexanes/ethyl acetate gradient).

-

-

Azide Reduction:

-

The purified azide (1.0 eq) is dissolved in methanol.

-

A catalytic amount of 10% Palladium on carbon (Pd/C) is added carefully.

-

The flask is evacuated and backfilled with hydrogen gas (H₂) from a balloon and stirred vigorously for 8 hours.

-

The catalyst is removed by filtration through Celite, and the filtrate is concentrated to give the crude (R)-5-bromo-2,3-dihydro-1H-inden-1-amine free base.

-

-

Hydrochloride Salt Formation:

-

The crude free base is dissolved in a minimal amount of anhydrous diethyl ether.

-

A solution of 2M HCl in diethyl ether is added dropwise with stirring until precipitation is complete.

-

The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the final product as a white to off-white solid.

-

Analytical Characterization and Quality Control

Confirming the identity, purity, and stereochemical integrity of the final product is a critical, self-validating step. A multi-technique approach is required.

Standard QC Workflow

Figure 3: Standard analytical workflow for quality control.

Protocol for Enantiomeric Purity Determination

Causality: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining enantiomeric excess (ee). The principle relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers. These transient, unequal interactions cause one enantiomer to be retained longer on the column, resulting in their separation and allowing for quantification.

Protocol:

-

Sample Preparation: Prepare a stock solution of the hydrochloride salt at ~1 mg/mL in the mobile phase.

-

Instrumentation:

-

Column: A polysaccharide-based chiral column (e.g., Chiralpak AD-H, Chiralcel OD-H). Column choice may require screening.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine, 0.1%) to improve peak shape. A typical starting condition is 90:10 Hexane:Isopropanol.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to a wavelength where the aromatic ring absorbs (e.g., 220 nm).

-

-

Analysis:

-

Inject a small volume (5-10 µL) of the sample.

-

Record the chromatogram. The two enantiomers will appear as separate peaks with different retention times.

-

To confirm peak identity, analyze a sample of the racemic mixture (if available) to identify the retention times for both (R) and (S) enantiomers.

-

-

Calculation: The enantiomeric excess (ee%) is calculated from the integrated peak areas of the two enantiomers:

-

ee% = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

-

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The material is classified as hazardous.[5][11]

| Hazard Class | GHS Code | Description | Source(s) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [5][11] |

| Skin Irritation | H315 | Causes skin irritation | [5][11] |

| Eye Irritation | H319 | Causes serious eye irritation | [5][11] |

| Respiratory Irritation | H335 | May cause respiratory irritation | [5][11] |

Handling Protocol:

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.[11]

-

Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles or a face shield.[11]

-

Dispensing: Avoid creating dust when weighing or transferring the solid. Use appropriate tools (spatulas) and techniques.

-

Spills: In case of a spill, evacuate the area. Wear appropriate PPE and absorb the spill with an inert material (e.g., vermiculite, sand). Collect the material in a sealed container for proper disposal. Do not let the product enter drains.[11]

-

First Aid:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[5]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water.[11]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do.[11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

-

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its well-defined stereochemistry, rigid core, and orthogonal synthetic handles provide a reliable and versatile platform for the synthesis of novel, high-value pharmaceutical candidates. A thorough understanding of its synthesis, characterization, and safe handling, as outlined in this guide, is crucial for unlocking its full potential in the drug discovery process.

References

-

ResearchGate. (S)-1-Aminoindane: synthesis by chirality transfer using (R)-phenylglycine amide as chiral auxiliary. [Link]

-

Journal of the American Chemical Society. Enantioselective Synthesis of 1-Aminoindanes via [3 + 2] Annulation of Aldimines with Alkenes by Scandium-Catalyzed C–H Activation. [Link]

-

apicule. 5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS No: 1443238-61-6) API Intermediate Manufacturers. [Link]

-

National Institutes of Health (PMC). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. [Link]

-

National Institutes of Health (PubChem). This compound. [Link]

-

Angene Chemical. Safety Data Sheet. [Link]

-

MySkinRecipes. (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine. [Link]

Sources

- 1. Buy this compound | 1443238-61-6 [smolecule.com]

- 2. apicule.com [apicule.com]

- 3. This compound 95% | CAS: 1443238-61-6 | AChemBlock [achemblock.com]

- 4. This compound | C9H11BrClN | CID 92134900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. file.bldpharm.com [file.bldpharm.com]

- 6. 5-BROMO-2,3-DIHYDRO-1H-INDEN-1-AMINE-HCl | CymitQuimica [cymitquimica.com]

- 7. (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine [myskinrecipes.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. angenechemical.com [angenechemical.com]

A Comprehensive Technical Guide to (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride: A Key Chiral Intermediate in CNS Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is a critical chiral building block in medicinal chemistry, primarily utilized in the synthesis of novel therapeutics targeting the central nervous system (CNS). Its rigid, three-dimensional structure and the presence of a stereodefined amine and a reactive bromine atom make it an invaluable scaffold for constructing molecules with high affinity and selectivity for various neurotransmitter receptors. This guide provides an in-depth analysis of its chemical properties, a detailed synthesis protocol, its strategic application in the development of dopaminergic and serotonergic agents, and essential safety and handling information.

Core Molecular and Physical Properties

This compound is a solid, chiral brominated indane amine salt.[1][2] The hydrochloride salt form enhances its stability and solubility in aqueous solutions, which is advantageous for various synthetic and biological applications.[3]

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁BrClN | [1][4] |

| Molecular Weight | 248.55 g/mol | [1][5] |

| CAS Number | 1443238-61-6 | [6] |

| Appearance | Solid | [4] |

| Purity | Typically ≥95% | [6] |

| IUPAC Name | (1R)-5-bromo-2,3-dihydro-1H-inden-1-amine;hydrochloride | [1] |

| Synonyms | (R)-5-bromo-indan-1-ylamine hydrochloride, (1R)-5-bromoindan-1-amine hydrochloride | [5] |

Strategic Importance in CNS Drug Development

The therapeutic potential of compounds derived from this intermediate lies in its structural resemblance to key pharmacophores that interact with CNS receptors. The indane core provides a conformationally restricted framework, which is often a key design element for achieving receptor subtype selectivity. This is particularly crucial for developing drugs with improved side-effect profiles.

This molecule serves as a foundational element for synthesizing selective agonists and antagonists for various neurological and psychiatric disorders.[2] Its primary utility is in the development of small-molecule drugs targeting dopaminergic and serotonergic pathways, which are implicated in conditions such as Parkinson's disease, depression, and schizophrenia.

Targeting Dopamine Receptors

Dopamine agonists are a cornerstone in the management of Parkinson's disease, aiming to supplement the depleted levels of dopamine in the brain.[7][8] The (R)-aminoindane scaffold is a well-established pharmacophore for dopamine D2 and D3 receptor agonists. The specific stereochemistry of the amine is critical for potent and selective receptor binding. The non-ergotamine structure of derivatives from this intermediate is also a desirable trait, avoiding certain side effects associated with older classes of dopamine agonists.

Rotigotine, a non-ergoline dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome, features a substituted aminoindane core, highlighting the clinical relevance of this structural motif.[7][9][10][11]

Modulating Serotonin Receptors

The serotonergic system is a key target for treating a wide range of psychiatric disorders. The versatility of the this compound scaffold allows for its incorporation into ligands for various serotonin receptor subtypes. The bromine atom provides a convenient handle for further chemical modifications, such as cross-coupling reactions, to introduce diverse functionalities and fine-tune the pharmacological profile.

Synthesis and Chemical Reactivity

The synthesis of this compound is a multi-step process that requires careful control of stereochemistry. A common synthetic route starts from the commercially available 5-bromo-1-indanone.

Caption: Synthetic pathway to the target compound.

Detailed Experimental Protocol: Asymmetric Synthesis

The following protocol is a representative method for the synthesis of the title compound, starting from 5-bromo-1-indanone.

Step 1: Asymmetric Reduction of 5-Bromo-1-indanone

-

To a solution of 5-bromo-1-indanone (1 equivalent) in an appropriate solvent such as isopropanol, add a chiral catalyst (e.g., a Noyori-type ruthenium catalyst) under an inert atmosphere.

-

Pressurize the reaction vessel with hydrogen gas and stir at a specified temperature until the reaction is complete, as monitored by TLC or HPLC.

-

Upon completion, carefully vent the hydrogen gas and concentrate the reaction mixture under reduced pressure.

-

Purify the resulting crude (R)-5-bromo-2,3-dihydro-1H-inden-1-ol by column chromatography.

Step 2: Conversion to the Amine via an Azide Intermediate

-

Dissolve the (R)-5-bromo-2,3-dihydro-1H-inden-1-ol (1 equivalent) in a suitable solvent like dichloromethane or THF.

-

Cool the solution in an ice bath and add a base such as triethylamine (1.2 equivalents), followed by the dropwise addition of methanesulfonyl chloride (1.1 equivalents).

-

Stir the reaction at 0°C for 1-2 hours. After completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude mesylate.

-

Dissolve the crude mesylate in a polar aprotic solvent like DMF and add sodium azide (1.5 equivalents).

-

Heat the reaction mixture and monitor for the disappearance of the mesylate. This step proceeds with an inversion of stereochemistry.

-

After the reaction is complete, cool the mixture, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers, dry, and concentrate to obtain the crude (S)-1-azido-5-bromo-2,3-dihydro-1H-indene.

Step 3: Reduction of the Azide and Salt Formation

-

Dissolve the crude azide in a solvent such as methanol or ethanol.

-

Add a catalyst, for example, 10% palladium on carbon.

-

Hydrogenate the mixture using a balloon or a Parr hydrogenator until the azide is fully reduced to the amine.

-

Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate.

-

Dissolve the resulting crude (R)-5-bromo-2,3-dihydro-1H-inden-1-amine in a suitable solvent like diethyl ether or isopropanol.

-

Slowly add a solution of hydrochloric acid in the same solvent to precipitate the hydrochloride salt.

-

Collect the solid by filtration, wash with cold solvent, and dry under vacuum to obtain the final product.

Key Chemical Reactions

The primary amine and the aryl bromide functionalities of the molecule are the main sites for further chemical transformations.

-

N-Alkylation and N-Acylation: The primary amine can readily undergo reactions with alkyl halides or acylating agents to introduce various substituents.

-

Cross-Coupling Reactions: The bromine atom is susceptible to a range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or other functional groups.[12]

Caption: Key reaction pathways for derivatization.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a high-value, versatile chiral intermediate that plays a pivotal role in the discovery and development of novel CNS-active compounds. Its stereodefined structure and dual reactive sites provide a robust platform for the synthesis of complex molecules with tailored pharmacological properties. A thorough understanding of its synthesis, reactivity, and applications is essential for medicinal chemists working to develop the next generation of treatments for neurological and psychiatric disorders.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 92134900, this compound. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 45792085, 5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride. [Link]

-

Apicule. This compound (CAS No: 1443238-61-6) API Intermediate Manufacturers. [Link]

-

European Medicines Agency. Neupro, INN-Rotigotine. [Link]

-

Lane, M. E. (2014). Rotigotine: the first new chemical entity for transdermal drug delivery. European Journal of Pharmaceutics and Biopharmaceutics, 88(3), 571-577. [Link]

-

Basit, A. W., & Lane, M. E. (2014). Rotigotine: The first New Chemical Entity for Transdermal Drug Delivery. ResearchGate. [Link]

-

Morgan, J. C., & Sethi, K. D. (2006). Rotigotine for the treatment of Parkinson's disease. Expert Opinion on Investigational Drugs, 15(10), 1275-1282. [Link]

-

Zareba, G. (2006). Rotigotine: a novel dopamine agonist for the transdermal treatment of Parkinson's disease. Drugs of Today (Barcelona, Spain: 1998), 42(1), 21-28. [Link]

Sources

- 1. This compound | C9H11BrClN | CID 92134900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. apicule.com [apicule.com]

- 3. Buy this compound | 1443238-61-6 [smolecule.com]

- 4. 5-BROMO-2,3-DIHYDRO-1H-INDEN-1-AMINE-HCl | CymitQuimica [cymitquimica.com]

- 5. 5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride | C9H11BrClN | CID 45792085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound 95% | CAS: 1443238-61-6 | AChemBlock [achemblock.com]

- 7. ema.europa.eu [ema.europa.eu]

- 8. Rotigotine for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rotigotine: the first new chemical entity for transdermal drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Rotigotine: a novel dopamine agonist for the transdermal treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide on the Solubility Profile of (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride

Foreword: The Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical research and drug development, the aqueous solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. It is a critical physicochemical parameter that profoundly influences a drug's bioavailability, manufacturability, and ultimately, its therapeutic efficacy. For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility profile is not merely an academic exercise but a pivotal step in the journey from a promising molecule to a viable therapeutic agent. This guide provides a detailed exploration of the solubility characteristics of (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride, a key pharmaceutical intermediate.[1] While specific quantitative solubility data for this compound is not extensively published, this document will serve as a comprehensive manual, detailing the methodologies and experimental protocols required to elucidate its solubility profile.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential before embarking on solubility studies. These properties, summarized in Table 1, provide the necessary context for experimental design and data interpretation. The hydrochloride salt form of this amine is anticipated to enhance its solubility in polar solvents, a common and effective strategy in pharmaceutical development to improve dissolution and bioavailability.[2]

| Property | Value | Source |

| Chemical Name | This compound | [3] |

| Synonyms | (1R)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride, (R)-5-bromo-indan-1-ylamine hydrochloride | [3] |

| CAS Number | 1443238-61-6 | [1][3] |

| Molecular Formula | C₉H₁₁BrClN | [3][4][5] |

| Molecular Weight | 248.55 g/mol | [3][5] |

| Appearance | Solid | [4] |

| Purity | Typically ≥95% | [6] |

| InChI Key | GLGQSSHHFWJLAI-SBSPUUFOSA-N | [3] |

Understanding and Determining Solubility: A Methodological Overview

The solubility of a compound is defined as the maximum concentration that can be dissolved in a specific solvent at a given temperature to form a saturated solution at equilibrium.[7] In pharmaceutical sciences, two primary types of solubility are considered: kinetic and thermodynamic.

-

Kinetic Solubility: This measures the concentration of a compound that remains in solution after being added from a concentrated organic stock (typically DMSO) to an aqueous buffer. It is a high-throughput method often used in the early stages of drug discovery for screening large numbers of compounds.[7][8]

-

Thermodynamic Solubility: This represents the true equilibrium solubility of a compound in a solvent. The "shake-flask" method is the gold standard for determining thermodynamic solubility and is crucial for later-stage drug development and formulation.[8][9]

Given the importance of obtaining accurate and reliable data for a key intermediate like this compound, this guide will focus on the protocol for determining its thermodynamic solubility.

Experimental Protocol for Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is a robust and widely accepted technique for determining the thermodynamic solubility of a compound.[9] The following protocol is a detailed, step-by-step guide for its application to this compound.

Materials and Equipment

-

This compound (solid powder)

-

Selection of relevant aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) and organic solvents (e.g., DMSO, ethanol, methanol)

-

Analytical balance

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Step-by-Step Procedure

-

Preparation of Standard Solutions: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., DMSO or methanol) to prepare a stock solution of known concentration. From this stock, prepare a series of calibration standards by serial dilution.

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent (e.g., various pH buffers). The presence of undissolved solid is crucial to ensure that equilibrium is reached with a saturated solution.[10]

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that thermodynamic equilibrium is achieved.[11]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by either centrifugation at a high speed (e.g., 10,000 rpm for 15 minutes) or filtration through a 0.22 µm syringe filter.[10] Care must be taken to avoid disturbing the equilibrium during this step. Adsorption of the compound to the filter material should be assessed and minimized.[10]

-

Sample Analysis: Carefully collect the supernatant or filtrate and dilute it with a suitable solvent to a concentration within the range of the prepared calibration standards. Analyze the diluted samples and the calibration standards using a validated HPLC method to determine the concentration of this compound in the saturated solution.

-

Data Analysis: Construct a calibration curve by plotting the peak area from the HPLC analysis of the standard solutions against their known concentrations. Use the linear regression equation from the calibration curve to calculate the concentration of the compound in the diluted samples. Finally, account for the dilution factor to determine the solubility of this compound in the original solvent.

Visualization of Experimental Workflow

To provide a clear visual representation of the experimental processes, the following diagrams have been created using the DOT language.

Caption: Data Analysis and Quantification Pathway

Concluding Remarks for the Research Professional

While this guide does not provide pre-existing solubility values for this compound, it equips the researcher with the necessary framework and detailed protocols to confidently and accurately determine this critical parameter. The methodologies outlined herein are grounded in established scientific principles and represent the industry-standard approach to solubility determination. By following these guidelines, researchers can generate reliable and reproducible solubility data, which is indispensable for informed decision-making in medicinal chemistry, pre-formulation, and the broader drug development process. The generation of such data is a crucial step towards understanding the full potential of this important pharmaceutical intermediate.

References

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). Google Scholar.

-

A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019). ResearchGate. Retrieved from [Link]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. Retrieved from [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride. (n.d.). PubChem. Retrieved from [Link]

-

This compound (CAS No: 1443238-61-6) API Intermediate Manufacturers. (n.d.). apicule. Retrieved from [Link]

- Method for determining solubility of a chemical compound. (n.d.). Google Patents.

-

Drug Solubility: Importance and Enhancement Techniques. (n.d.). PMC - NIH. Retrieved from [Link]

-

Solubility of organic amine salts. (2011). Sciencemadness.org. Retrieved from [Link]

Sources

- 1. apicule.com [apicule.com]

- 2. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. This compound | C9H11BrClN | CID 92134900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-BROMO-2,3-DIHYDRO-1H-INDEN-1-AMINE-HCl | CymitQuimica [cymitquimica.com]

- 5. 5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride | C9H11BrClN | CID 45792085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound 95% | CAS: 1443238-61-6 | AChemBlock [achemblock.com]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. Aqueous Solubility Assay - Enamine [enamine.net]

- 9. researchgate.net [researchgate.net]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. lup.lub.lu.se [lup.lub.lu.se]

(R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride spectral data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Analysis of (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride

Authored by: A Senior Application Scientist

Introduction

This compound is a chiral building block of significant interest in medicinal chemistry and drug development.[1][2] Its indan core is a structural motif found in various biologically active compounds. The precise characterization of its chemical structure, purity, and stereochemistry is paramount for its application in synthesis and research. This technical guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the definitive structural elucidation of this compound.

This document is designed for researchers, scientists, and drug development professionals, offering not just data, but a field-proven perspective on the causality behind experimental choices and data interpretation. The protocols and analyses presented herein are designed to be self-validating, ensuring the highest degree of scientific integrity.

Molecular Structure and Atom Numbering

A clear understanding of the molecule's topology is essential for assigning spectroscopic signals. The structure of (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine, the free base of the titled hydrochloride salt, is presented below with standardized atom numbering for consistent reference throughout this guide.

Caption: Plausible fragmentation pathway for (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine.

Conclusion

The collective application of NMR, IR, and Mass Spectrometry provides an unambiguous structural confirmation of this compound. ¹H and ¹³C NMR define the carbon-hydrogen framework and confirm the connectivity of the indan ring system. IR spectroscopy validates the presence of key functional groups, particularly the ammonium salt and the aromatic ring. Finally, mass spectrometry confirms the molecular weight and elemental composition, with the characteristic bromine isotopic pattern serving as a definitive signature. This integrated spectroscopic approach ensures the identity and integrity of this important chemical building block for its intended applications in research and development.

References

- Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols.

- Chiral NMR discrimination of amines: analysis of secondary, tertiary, and prochiral amines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. PubMed.

- Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. BenchChem.

- Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts.

- Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry.

- A Simple Protocol for NMR Analysis of the Enantiomeric Purity of Chiral Hydroxylamines. ACS Publications.

- Organic Compounds Containing Halogen Atoms (2023). Chemistry LibreTexts.

- Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. National Institutes of Health (NIH).

- NMR spectral data of some disubstituted indane derivatives. ResearchGate.

- Mass spectrometry of halogen-containing organic compounds. ResearchGate.

-

Mass Spectroscopy - Halo-isotopes. YouTube. Available at: [Link]

- In-Depth Technical Guide to the Spectroscopic Analysis and Characterization of New Indan Derivatives. BenchChem.

-

This compound. PubChem. Available at: [Link]

-

Spectroscopy of Amines. Chemistry LibreTexts. Available at: [Link]

-

5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride. PubChem. Available at: [Link]

-

IR: amines. University of Calgary. Available at: [Link]

-

Interpreting IR Spectra. Chemistry Steps. Available at: [Link]

-

Interpreting Infrared Spectra. Specac Ltd. Available at: [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available at: [Link]

Sources

(R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride: A Comprehensive Technical Guide for the Research Scientist

(An In-depth Guide to Safe Handling, Properties, and Application Context)

This technical guide provides a comprehensive overview of (R)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS No: 1443238-61-6), a chiral brominated indane amine salt.[1] Primarily utilized as a synthetic intermediate in medicinal chemistry, this compound serves as a critical building block in the development of pharmaceutical candidates, particularly in central nervous system (CNS) and small-molecule drug research.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical and physical properties, a thorough hazard analysis, and detailed protocols for safe handling and emergency procedures.

Chemical and Physical Properties

This compound is a solid organic compound.[2] A comprehensive understanding of its chemical and physical properties is fundamental to its appropriate handling, storage, and application in a research setting.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁BrClN | PubChem[3], CymitQuimica[2] |

| Molecular Weight | 248.55 g/mol | PubChem[3] |

| CAS Number | 1443238-61-6 | Sigma-Aldrich |

| Appearance | Solid | CymitQuimica[2], Sigma-Aldrich |

| Purity | Typically ≥97% | CymitQuimica[2], Sigma-Aldrich |

| Storage Temperature | 2-8°C, under an inert atmosphere | Sigma-Aldrich |

| InChI Key | GLGQSSHHFWJLAI-SBSPUUFOSA-N | Sigma-Aldrich |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with acute oral toxicity, skin irritation, serious eye irritation, and respiratory tract irritation.

GHS Pictogram:

Signal Word: Warning

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

The following DOT script visualizes the logical flow of hazard identification and the corresponding primary precautionary measures.

Safe Handling and Storage Protocols

Adherence to stringent safety protocols is paramount when working with this compound to minimize exposure and ensure a safe laboratory environment.

Engineering Controls and Personal Protective Equipment (PPE)

The causality behind the selection of engineering controls and PPE is directly linked to the identified hazards of the compound.

-

Ventilation: Due to the risk of respiratory irritation (H335), all handling of solid this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. This engineering control is the primary defense against the inhalation of dust particles.

-

Eye Protection: The potential for serious eye irritation (H319) necessitates the use of ANSI-approved safety glasses with side shields or chemical safety goggles. A face shield should be worn when there is a significant risk of splashing or dust generation.

-

Skin Protection: To prevent skin irritation (H315), chemically resistant gloves (e.g., nitrile) must be worn at all times. It is crucial to inspect gloves for any signs of degradation or perforation before use. A lab coat or other protective clothing is also required to prevent skin contact.

-

Respiratory Protection: If working outside of a fume hood where dust generation is unavoidable, a NIOSH-approved particulate respirator may be necessary.

The following diagram illustrates the workflow for ensuring personal protection when handling the compound.

Storage

Proper storage is crucial for maintaining the stability and integrity of this compound.

-

Temperature: Store in a refrigerator at 2-8°C.

-

Atmosphere: Keep under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation.

-

Container: Store in a tightly sealed, properly labeled container.

-

Incompatibilities: Keep away from strong oxidizing agents.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

First-Aid Measures

The following first-aid protocols are based on the known hazards of the compound.

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.

-

Skin Contact: In case of skin contact, immediately remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact: If the compound enters the eyes, immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: If swallowed, do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release Measures

For a small spill, the following steps should be taken:

-

Evacuate: Clear the immediate area of all personnel.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.

-

Collect: Place the spilled material into a sealed, labeled container for disposal.

-

Clean: Clean the spill area with a suitable solvent (e.g., soap and water) and dispose of the cleaning materials in a sealed container.

Toxicological Information

The toxicological properties of this compound have not been thoroughly investigated.[4] The GHS classification is based on the potential for acute toxicity if swallowed and irritation to the skin, eyes, and respiratory system. Due to the lack of comprehensive toxicological data, it is imperative to handle this compound with a high degree of caution and to minimize all potential routes of exposure.

Application in Drug Discovery and Development

This compound is a valuable chiral building block in medicinal chemistry. Its rigid, bicyclic indane scaffold and the presence of a bromine atom and an amine group make it a versatile starting material for the synthesis of a wide range of biologically active molecules. The bromine atom can be readily functionalized through various cross-coupling reactions, allowing for the introduction of diverse substituents to explore the structure-activity relationship (SAR) of a lead compound. The chiral amine provides a key interaction point for binding to biological targets such as receptors and enzymes, making it particularly useful in the design of CNS-active agents.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Apicule. This compound (CAS No: 1443238-61-6) API Intermediate Manufacturers. [Link]

-

PubChem. 5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride. National Center for Biotechnology Information. [Link]

-

Angene Chemical. Safety Data Sheet. [Link]

Sources

A Comprehensive Technical Guide to (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride: Commercial Availability, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Chiral Building Block of Pharmaceutical Significance

(R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral amine that has emerged as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its rigid indane scaffold and the presence of a bromine atom and a stereodefined amine group make it a versatile building block for creating complex molecular architectures with specific biological activities. This guide provides an in-depth overview of its commercial availability, a detailed synthesis protocol, analytical characterization methods, and its applications in drug discovery, with a focus on its role in the development of therapies for central nervous system (CNS) disorders.[1] The enantiomeric purity of this compound is of paramount importance, as the desired pharmacological effect often resides in a single enantiomer, while the other may be inactive or even contribute to undesirable side effects.

Commercial Availability

This compound is commercially available from a range of suppliers specializing in fine chemicals and pharmaceutical intermediates. The typical purity offered is ≥95%. Researchers should verify the enantiomeric purity and overall quality of the compound from the supplier's certificate of analysis before use.

| Supplier | CAS Number | Purity | Notes |

| Advanced ChemBlocks | 1443238-61-6 | 95% | Provides basic chemical and physical properties.[2] |

| BLD Pharm | 1228561-27-0 (free base) | - | Offers the free base and provides links to analytical data.[3] |

| PubChem | 1443238-61-6 | - | Aggregates information from various suppliers and databases.[4] |

| MySkinRecipes | 1228561-27-0 (free base) | 95% | Mentions its use as a key chiral intermediate for CNS drugs.[1] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of stereochemistry. A common and effective strategy involves the asymmetric reduction of the corresponding prochiral ketone, 5-bromo-1-indanone, to the chiral alcohol, followed by conversion to the amine and subsequent salt formation.

Synthetic Scheme

Caption: Synthetic pathway to this compound.

Step 1: Synthesis of the Precursor, 5-Bromo-1-indanone

The starting material, 5-bromo-1-indanone, can be synthesized via a Friedel-Crafts reaction of 3-(3-bromophenyl)propionic acid.[5]

Protocol:

-

To a stirred solution of 3-(3-bromophenyl)propionic acid in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., aluminum chloride) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain 5-bromo-1-indanone.

Step 2: Asymmetric Reduction to (R)-5-Bromo-2,3-dihydro-1H-inden-1-ol

The key stereoselective step is the asymmetric reduction of 5-bromo-1-indanone to the corresponding (R)-alcohol. The Corey-Bakshi-Shibata (CBS) reduction using an (R)-oxazaborolidine catalyst is a well-established and highly efficient method for this transformation.[6][7][8]

Protocol:

-

To a solution of (R)-2-methyl-CBS-oxazaborolidine (typically 5-10 mol%) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add borane-dimethyl sulfide complex (BH3·DMS) dropwise at 0 °C.

-

Stir the mixture for 10-15 minutes at 0 °C.

-

Add a solution of 5-bromo-1-indanone in anhydrous THF dropwise to the catalyst solution at 0 °C.

-

Stir the reaction mixture at room temperature for several hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction to 0 °C and slowly add methanol to quench the excess borane.

-

Add 1 M HCl and stir for 30 minutes.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude (R)-5-bromo-2,3-dihydro-1H-inden-1-ol by flash column chromatography.

Step 3: Conversion of the Alcohol to the Amine

The conversion of the chiral alcohol to the corresponding amine can be achieved through several methods, such as a two-step process involving mesylation followed by substitution with an azide and subsequent reduction, or via a Mitsunobu reaction.

Protocol (via Mesylation and Azide):

-

Mesylation: To a solution of (R)-5-bromo-2,3-dihydro-1H-inden-1-ol and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) in anhydrous dichloromethane at 0 °C, add methanesulfonyl chloride dropwise. Stir the reaction at 0 °C for 1-2 hours. Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the crude mesylate, which is often used in the next step without further purification.

-

Azide Substitution: Dissolve the crude mesylate in a polar aprotic solvent such as dimethylformamide (DMF) and add sodium azide. Heat the reaction mixture (e.g., to 60-80 °C) and stir for several hours until the reaction is complete (monitored by TLC). Cool the reaction mixture, pour it into water, and extract the product with a suitable solvent like ethyl acetate. Wash the combined organic layers, dry, and concentrate.

-

Reduction of the Azide: Dissolve the crude azide in a suitable solvent like THF or methanol. Add a reducing agent such as lithium aluminum hydride (LAH) in THF at 0 °C, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. After the reaction is complete, carefully quench the reaction (for LAH, by sequential addition of water, 15% NaOH solution, and water). Filter the mixture and concentrate the filtrate to obtain the crude (R)-5-bromo-2,3-dihydro-1H-inden-1-amine.

Step 4: Formation of the Hydrochloride Salt

The final step is the formation of the hydrochloride salt to improve the stability and handling of the amine.

Protocol:

-

Dissolve the crude (R)-5-bromo-2,3-dihydro-1H-inden-1-amine in a suitable solvent such as diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrogen chloride in diethyl ether (or bubble HCl gas through the solution) until precipitation is complete.

-

Collect the solid precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the molecule.

Typical ¹H NMR Chemical Shifts (in CDCl₃, approximate):

| Protons | Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 7.2 - 7.5 | m |

| CH-NH₂ | 4.5 - 4.7 | t |

| CH₂ (benzylic) | 2.8 - 3.2 | m |

| CH₂ | 2.0 - 2.4 | m |

| NH₂ | 1.5 - 2.5 | br s |

Typical ¹³C NMR Chemical Shifts (in CDCl₃, approximate):

| Carbon | Chemical Shift (ppm) |

| Aromatic C-Br | 120 - 122 |

| Aromatic C-H | 125 - 130 |

| Aromatic C (quaternary) | 140 - 145 |

| CH-NH₂ | 55 - 60 |

| CH₂ (benzylic) | 30 - 35 |

| CH₂ | 25 - 30 |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the primary method for determining the enantiomeric purity of the final product. A chiral stationary phase (CSP) is used to separate the (R) and (S) enantiomers.

Illustrative Chiral HPLC Method:

-

Column: A polysaccharide-based chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H, or equivalent).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) with a small amount of an amine additive (e.g., diethylamine or triethylamine) to improve peak shape. A typical mobile phase could be Hexane:Isopropanol:Diethylamine (90:10:0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a suitable wavelength (e.g., 220 nm).

-

Sample Preparation: Dissolve a small amount of the hydrochloride salt in the mobile phase and filter through a 0.45 µm syringe filter before injection.

The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram.

Quality Control Workflow

Caption: A typical quality control workflow for the synthesized compound.

Applications in Drug Development

This compound serves as a key intermediate in the synthesis of a variety of biologically active molecules. The bromine atom provides a handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse substituents. The chiral amine can be acylated, alkylated, or used in the formation of heterocyclic rings.

Its primary application lies in the development of drugs targeting the central nervous system. The rigid indane framework can mimic the conformation of endogenous ligands, leading to high affinity and selectivity for specific receptors or enzymes. For instance, derivatives of this compound have been explored as potential therapeutic agents for neurodegenerative diseases, psychiatric disorders, and pain management.

Conclusion

This compound is a valuable and commercially accessible chiral building block for medicinal chemists and drug development professionals. A robust and stereoselective synthesis is achievable through the asymmetric reduction of the corresponding indanone. Rigorous analytical characterization, particularly chiral HPLC, is crucial to ensure the quality and enantiomeric purity of this key intermediate. Its versatile chemical nature allows for the synthesis of a wide range of complex molecules, making it a significant component in the ongoing quest for novel and effective therapeutics, especially in the challenging field of neuroscience.

References

-

PubChem. 5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride. [Link]

-

PubChem. This compound. [Link]

-

National Institutes of Health. Enantioselective Reduction of Prochiral Ketones using Spiroborate Esters as Catalysts. [Link]

-

PubChem. 5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride. [Link]

-

Phenomenex. Chiral HPLC Separations. [Link]

-

MDPI. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. [Link]

- Google Patents. Method for preparing 5-bromoindole.

-

University of Calgary. Enantioselective Reduction of Ketones. [Link]

-

Scribd. Approximate 1H and 13C NMR Shifts. [Link]

-

National Institutes of Health. Asymmetric photoreactions catalyzed by chiral ketones. [Link]

-

Chem-Space. (1R)-5-bromoindan-1-amine. [Link]

-

National Institutes of Health. Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. [Link]

-

ResearchGate. (PDF) Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds. [Link]

-

Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. STEREOSELECTIVE SYNTHESIS OF (R)-AMINO INDANS USING TRANSAMINASE ENZYMES. [Link]

-

ResearchGate. Synthesis of 1-indanones with a broad range of biological activity. [Link]

-

MySkinRecipes. (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine. [Link]

-

Chemspace. 5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride. [Link]

Sources

- 1. (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine [myskinrecipes.com]

- 2. This compound 95% | CAS: 1443238-61-6 | AChemBlock [achemblock.com]

- 3. 1228561-27-0|(R)-5-Bromo-2,3-dihydro-1H-inden-1-amine|BLD Pharm [bldpharm.com]

- 4. This compound | C9H11BrClN | CID 92134900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Bromo-1-indanone synthesis - chemicalbook [chemicalbook.com]

- 6. Enantioselective Reduction of Prochiral Ketones using Spiroborate Esters as Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. uwindsor.ca [uwindsor.ca]

Navigating the Labyrinth: A Guide to Key Intermediates in Central Nervous System Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Charting a Course Through the Complexity of the CNS

The discovery of novel therapeutics for Central Nervous System (CNS) disorders remains one of the most formidable challenges in modern medicine.[1][2] The intricate biology of the brain, protected by the highly selective blood-brain barrier (BBB), creates a unique set of obstacles for medicinal chemists and pharmacologists.[1][3][4] This guide serves as a technical exploration of the "key intermediates" that form the foundation of successful CNS drug discovery. In this context, intermediates are not merely steps in a synthetic route but are the core chemical scaffolds and biological targets that enable therapeutic intervention.

We will navigate this complex landscape by focusing on two fundamental pillars:

-

Chemical Intermediates (Privileged Scaffolds & Pharmacophores): These are the molecular frameworks that possess versatile binding properties and favorable physicochemical attributes for CNS penetration.[5][6] They serve as the starting point for designing compound libraries with a higher probability of success.

-

Biological Intermediates (Molecular Targets & Pathways): These are the specific receptors, enzymes, and signaling proteins within the CNS whose modulation can lead to a therapeutic effect. Understanding these targets is crucial for rational drug design.

This guide will dissect the interplay between these chemical and biological intermediates, offering field-proven insights into the experimental choices and validation systems that underpin a successful CNS drug discovery program. We will move beyond simple lists to explain the causality behind the design, synthesis, and testing of novel CNS drug candidates.

The Gatekeeper: Understanding the Blood-Brain Barrier (BBB)

The BBB is the single most critical obstacle in CNS drug discovery, preventing approximately 98% of small-molecule drugs from reaching the brain in therapeutic concentrations.[7] It is a dynamic interface formed by specialized endothelial cells, pericytes, and astrocytes that strictly controls the passage of substances from the blood into the brain.[3][8] A deep understanding of its structure and transport mechanisms is non-negotiable for any scientist in this field.

Key Transport Mechanisms Across the BBB:

-